molecular formula C15H26N2O2 B15260205 4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

Cat. No.: B15260205
M. Wt: 266.38 g/mol
InChI Key: KIEKLJYEPKJHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a synthetic organic compound It features a cyclohexanol core substituted with propan-2-yl groups and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Alkylation: Introduction of propan-2-yl groups via alkylation reactions using suitable alkyl halides and bases.

    Cyclohexanol core construction: This may involve cyclization reactions or Grignard reactions to form the cyclohexanol ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclohexanol ring can undergo oxidation to form ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The propan-2-yl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, nucleophiles.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Biological Research: Studying its effects on biological systems and potential as a biochemical tool.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and cyclohexanol core could play crucial roles in binding interactions and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-amine: Similar structure with an amine group instead of a hydroxyl group.

    4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ketone: Similar structure with a ketone group instead of a hydroxyl group.

Uniqueness

The presence of both the oxadiazole ring and the cyclohexanol core in 4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

4-propan-2-yl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H26N2O2/c1-10(2)12-5-7-15(18,8-6-12)9-13-16-14(11(3)4)17-19-13/h10-12,18H,5-9H2,1-4H3

InChI Key

KIEKLJYEPKJHGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CC2=NC(=NO2)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.